

comparative study of PAR in different analytical instruments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Pyridylazo)resorcinol

Cat. No.: B7820689

[Get Quote](#)

A Comparative Analysis of Analytical Instruments for Measuring Photosynthetically Active Radiation (PAR)

For researchers, scientists, and professionals in drug development, the accurate measurement of Photosynthetically Active Radiation (PAR) is critical for studies involving photosynthesis, plant growth, and photobiology. This guide provides an objective comparison of various analytical instruments used for PAR measurement, supported by experimental data and detailed methodologies.

Understanding PAR and its Measurement

Photosynthetically Active Radiation (PAR) refers to the spectral range of solar radiation from 400 to 700 nanometers that photosynthetic organisms can use in the process of photosynthesis.^{[1][2]} It is typically quantified as Photosynthetic Photon Flux Density (PPFD), with units of micromoles per square meter per second ($\mu\text{mol m}^{-2} \text{ s}^{-1}$).^{[1][3]} The most common instruments for measuring PAR are quantum sensors, also known as PAR sensors.^{[1][3]} These sensors are designed to measure the total number of photons within the 400-700 nm range.^[4]

Some modern instruments measure an extended PAR (ePAR) range of 400-750 nm to include far-red photons that can also contribute to photosynthesis.^{[5][6]}

Comparison of PAR Measurement Instruments

The performance of various commercially available quantum sensors can differ based on their spectral and directional (cosine) response, calibration, and stability. The following tables summarize the performance of several common PAR sensors.

Table 1: Performance Comparison of Select Quantum Sensors

Instrument/Sensor Model	Manufacturer	Key Features	Reported Accuracy/Error	Spectral Range (nm)
SQ-500	Apogee Instruments	High accuracy, minimal spectral and directional errors.	Matches LI-190R within ~4%. [1]	400-700
LI-190R	LI-COR	Research-grade, minimal spectral and directional errors. [1]	Matches SQ-500 within ~2.5%. [1]	400-700
PQS 1	Kipp & Zonen	Minimal spectral, directional, calibration, and stability errors. [1]	Comparable to Apogee SQ-500 and LI-COR LI-190R. [1]	400-700
MQ-610 (ePAR)	Apogee Instruments	Measures extended PAR range, designed for modern LED grow lights. [5]	Considered a "gold standard" for accurate PPFD measurements across an extended spectrum. [5]	400-750
LightScout Quantum Meter	Spectrum Technologies	Lower cost option.	Large spectral and calibration errors; not considered research-grade. [1]	400-700
LGBQM	Active Eye/Hydrofarm	Low cost.	Large spectral and directional errors, unstable under electric lights. [1]	400-700

Table 2: Directional (Cosine) Response Error Comparison

Instrument/Sensor Model	Measurement Difference from LI-190R under various light sources
Apogee SQ-500	Within 2.5% [1]
Active Eye/Hydrofarm LGBQM	15% to 20% lower [1]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of PAR instruments. Below are generalized protocols for key experiments.

Protocol 1: Comparative Analysis of Quantum Sensor Accuracy

Objective: To compare the accuracy of different quantum sensors under various light sources.

Materials:

- Reference quantum sensor (e.g., a calibrated LI-COR LI-190R or Apogee SQ-500).
- Test quantum sensors from different manufacturers.
- A stable, broad-spectrum light source (e.g., sunlight, calibrated lamp).
- LED grow lights with different spectral outputs.
- Optical bench or a fixed mounting setup to ensure consistent positioning.
- Data logger or meter compatible with the sensors.

Procedure:

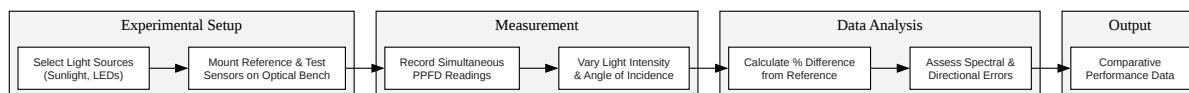
- Setup: Mount the reference and test sensors at the same height and orientation on the optical bench, ensuring they receive the same incident light.

- Calibration Check: Verify the calibration of the reference sensor against a known standard if possible.
- Measurement under Broad-Spectrum Light:
 - Expose all sensors to the broad-spectrum light source.
 - Record simultaneous PPFD readings from all sensors over a set period.
 - Repeat the measurements at different light intensities by adjusting the distance from the source.
- Measurement under LED Lights:
 - Repeat the measurement process using various LED light sources with distinct spectral profiles (e.g., blue-red, full-spectrum white).
- Data Analysis:
 - Calculate the percentage difference of each test sensor's reading relative to the reference sensor for each light source and intensity.
 - Analyze the spectral error by comparing the performance under different LED lights.

Protocol 2: Assessment of Directional (Cosine) Response

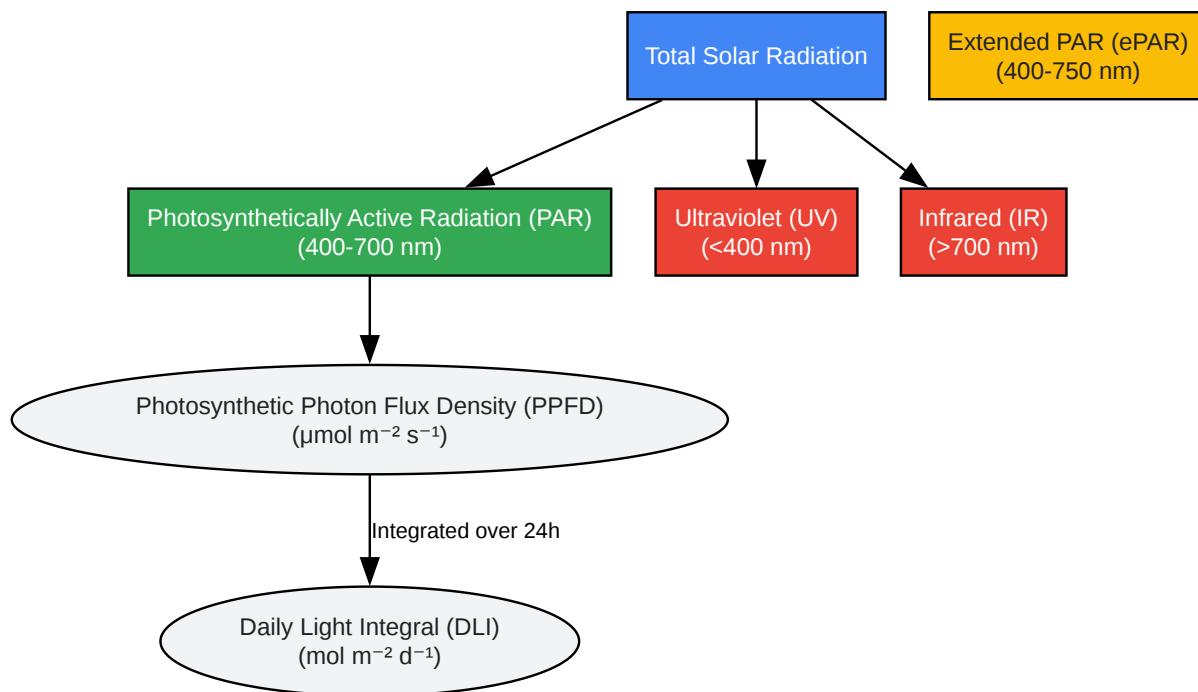
Objective: To evaluate the sensor's ability to accurately measure light from all angles.

Materials:


- Quantum sensors to be tested.
- A light source with a wide-angle emission.
- A goniometer or a protractor and a rotating mount to control the angle of incidence.
- Data logger or meter.

Procedure:

- Setup: Mount a sensor on the rotating mount. Position the light source at a fixed distance.
- Normal Incidence Measurement: Position the sensor so that the light source is at a 0° angle of incidence (directly overhead) and record the PPFD reading.
- Angular Measurements: Rotate the sensor in set increments (e.g., 10°) and record the PPFD reading at each angle up to 80-85°.
- Data Analysis:
 - Normalize the readings at each angle to the reading at 0°.
 - Compare the measured response to the ideal cosine response (which should be proportional to the cosine of the angle of incidence).
 - Sensors with a larger deviation from the ideal cosine response have a greater directional error.


Visualizations

The following diagrams illustrate key concepts and workflows related to PAR.

[Click to download full resolution via product page](#)

Workflow for comparing PAR analytical instruments.

[Click to download full resolution via product page](#)

Hierarchy of solar radiation and PAR metrics.

[Click to download full resolution via product page](#)

Simplified PAR1/PAR2 signaling in shade avoidance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apogeeinstruments.com [apogeeinstruments.com]
- 2. Photosynthetically active radiation - Wikipedia [en.wikipedia.org]
- 3. How Do You Measure Photosynthetically Active Radiation with a PAR Sensor? | Rika Sensor [rikasensor.com]
- 4. nexsel.tech [nexsel.tech]
- 5. m.youtube.com [m.youtube.com]
- 6. growweedeasy.com [growweedeasy.com]
- To cite this document: BenchChem. [comparative study of PAR in different analytical instruments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820689#comparative-study-of-par-in-different-analytical-instruments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com